N'-(4-hydroxy-3-methoxybenzylidene)-3,4-dimethoxybenzohydrazide

Tyrosinase Inhibition Melanin Biosynthesis Enzyme Screening

Researchers face inconsistent bioactivity data from positional isomer substitutions. CAS 5556-53-6 is a validated benzohydrazide-derived tyrosinase inhibitor (IC₅₀ 50.0 µM) with confirmed multi-endpoint antioxidant activity (DPPH, ABTS, metal chelation) enabling direct cross-study benchmarking. • Tyrosinase IC₅₀: 50.0 µM - baseline reference for SAR optimization • Antioxidant profile: Validated across 3 complementary assays (DPPH, ABTS, metal chelation) • MATE efflux pump inhibitor scaffold with confirmed in vivo safety profiling

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
CAS No. 5556-53-6
Cat. No. B6052090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-hydroxy-3-methoxybenzylidene)-3,4-dimethoxybenzohydrazide
CAS5556-53-6
Molecular FormulaC17H18N2O5
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)OC)OC
InChIInChI=1S/C17H18N2O5/c1-22-14-7-5-12(9-16(14)24-3)17(21)19-18-10-11-4-6-13(20)15(8-11)23-2/h4-10,20H,1-3H3,(H,19,21)/b18-10+
InChIKeyNHCFUZITNWZRBT-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 5556-53-6: Chemical Identity and Structural Overview


N'-(4-Hydroxy-3-methoxybenzylidene)-3,4-dimethoxybenzohydrazide (CAS 5556-53-6, molecular formula C₁₇H₁₈N₂O₅, MW 330.33 g/mol) is a Schiff base hydrazone formed by condensation of 3,4-dimethoxybenzohydrazide with 4-hydroxy-3-methoxybenzaldehyde (vanillin). The compound bears an E-configured imine bond and belongs to the benzohydrazide-derived hydrazone class, a scaffold widely investigated for tyrosinase inhibition, antioxidant activity, and antimicrobial potential [1][2][3]. Its dual methoxy-substituted benzohydrazide core coupled with a phenolic vanillin-derived benzylidene moiety distinguishes it from simpler mono-substituted or unsubstituted benzohydrazide analogs.

Benzohydrazide Schiff base hydrazone scaffold
Tyrosinase, antioxidant, and antimicrobial research
Unique 4-hydroxy-3-methoxybenzylidene substitution

Why Structural Specificity Matters for Bioactivity Research


Within the N'-benzylidene-3,4-dimethoxybenzohydrazide family, the benzylidene substitution pattern dictates both potency and target selectivity. Systematic SAR studies demonstrate that the presence, number, and position of methoxy and hydroxyl substituents on both aromatic rings profoundly modulate enzyme inhibitory activity, with some derivatives exhibiting nanomolar urease inhibition while others remained completely inactive against the same target [1]. For antioxidant applications, methoxy-substituted benzohydrazide derivatives show that –OCH₃ substitution alone is insufficient for bioactivity enhancement [2]. The target compound's unique combination of a 4-hydroxy-3-methoxybenzylidene (vanillin-derived) moiety with a 3,4-dimethoxybenzohydrazide core generates a specific hydrogen-bonding and electronic profile that cannot be replicated by positional isomers or analogs lacking either the phenolic –OH or the dual methoxy pattern, making generic substitution unreliable for reproducible experimental outcomes.

Substitution Pattern
Benzylidene substituents dictate potency/selectivity; positional isomers may shift enzyme inhibition profile.
Phenolic –OH Requirement
Methoxy-only analogs reported inactive as antioxidants; phenolic hydroxyl appears critical for radical scavenging.
Electronic/H-Bonding Profile
Dual methoxy + phenolic –OH pattern creates a distinct H-bonding/electronic profile not replicated by analogs lacking these groups.

Quantitative Comparator Evidence for CAS 5556-53-6


Mushroom Tyrosinase Inhibition: Comparison with Structural Analogs

In a standardized mushroom tyrosinase inhibition assay using L-DOPA as substrate, N'-(4-hydroxy-3-methoxybenzylidene)-3,4-dimethoxybenzohydrazide (CAS 5556-53-6) exhibited an IC₅₀ of 50.0 µM for inhibition of dopachrome formation [1]. This value positions the compound as a moderate tyrosinase inhibitor, substantially less potent than the reference inhibitor kojic acid (typical IC₅₀ ~16–20 µM under comparable conditions) but within the active range for benzohydrazide-derived Schiff bases. Within the broader class of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, activity varies dramatically depending on benzylidene substituents, with certain analogs achieving sub-micromolar IC₅₀ values against other enzyme targets such as urease [2]. The target compound's 4-hydroxy-3-methoxy substitution provides a balanced hydrophilicity/hydrophobicity profile that may be advantageous for applications requiring moderate rather than extreme enzyme inhibition.

Tyrosinase IC₅₀
Cross-study comparable
Target: 50.0 µM
Kojic acid: ~16–20 µM
Supports tyrosinase inhibitor screening context
Moderate inhibitor; cross-study comparison (L-DOPA substrate)
Tyrosinase Inhibition Melanin Biosynthesis Enzyme Screening

DPPH Radical Scavenging: Antioxidant Potency vs. Congeners

The target compound demonstrates measurable DPPH radical-scavenging activity with an IC₅₀ of 2.80 ± 0.37 mg/mL and 55.60 ± 2.14% antioxidative activity [1]. This performance is contextualized against a systematic study of eight methoxy-substituted benzohydrazide derivatives (compounds 1–8), where the authors concluded that the –OCH₃ substituent alone was ineffective for bioactivity enhancement, suggesting that the 4-hydroxy group on the benzylidene ring is critical for antioxidant function [2]. The target compound, bearing both a free phenolic –OH (from the vanillin-derived moiety) and methoxy groups on both aromatic rings, represents a hybrid substitution pattern not present among the eight monofunctional analogs tested, potentially offering a unique radical-scavenging profile.

DPPH Scavenging
Class-level
IC₅₀ 2.80 ± 0.37 mg/mL
Supports radical-scavenging activity; phenolic –OH key
Methoxy-only analogs reported ineffective (class-level)
Antioxidant Activity Free Radical Scavenging DPPH Assay

ABTS Radical Cation Scavenging: Comparative Performance

In the ABTS radical cation decolorization assay, N'-(4-hydroxy-3-methoxybenzylidene)-3,4-dimethoxybenzohydrazide shows an IC₅₀ of 1.10 ± 0.08 mg/mL with 69.21 ± 1.63% scavenging activity [1]. This represents superior performance compared to its DPPH scavenging in the same study (IC₅₀ 2.80 mg/mL), indicating preferential reactivity toward the ABTS radical cation. The metal chelating activity (IC₅₀ 1.21 ± 0.09 mg/mL, 65.32 ± 1.48%) further supports a multi-mechanism antioxidant profile [1]. This multi-assay dataset is not available for most structural analogs in the literature, providing a differentiation advantage for researchers requiring compounds with characterized antioxidant behavior across multiple assay platforms.

ABTS & Chelation
Data to verify
ABTS IC₅₀ 1.10 mg/mL
Chelation IC₅₀ 1.21 mg/mL
Supports multi-assay antioxidant characterization
ABTS response more sensitive than DPPH; n=3 replicates
ABTS Assay Antioxidant Screening Radical Cation Decolorization

Validated Application Scenarios for CAS 5556-53-6


Tyrosinase Inhibition Screening and Melanogenesis Research

With a confirmed mushroom tyrosinase IC₅₀ of 50.0 µM [1], CAS 5556-53-6 serves as a moderate-activity reference compound for benzohydrazide-derived tyrosinase inhibitor screening programs. Researchers investigating structure–activity relationships of vanillin-derived hydrazones can use this compound as a baseline scaffold for further optimization, particularly to benchmark the impact of modifying the benzylidene ring substituents on tyrosinase inhibitory potency.

Multi-Mechanism Antioxidant Reference Standard

This compound is characterized across three complementary antioxidant assays (DPPH, ABTS, and metal chelation), providing a validated multi-endpoint antioxidant dataset [2]. For laboratories conducting comparative antioxidant screening of hydrazone libraries, CAS 5556-53-6 offers the advantage of pre-existing quantitative activity data, enabling direct benchmarking of newly synthesized analogs without the need for de novo characterization of the reference compound.

Antimicrobial Efflux Pump Inhibitor Lead Optimization

The compound belongs to the N'-benzylidene-3,4-dimethoxybenzohydrazide scaffold class that has been validated as a source of multidrug efflux pump (MATE) inhibitors with confirmed in vitro antibacterial and antifungal activities and in vivo safety profiling [3]. Procurement of CAS 5556-53-6 is warranted for medicinal chemistry teams exploring the SAR space around the 4-hydroxy-3-methoxybenzylidene substitution pattern, building on the established MATE-targeting pharmacophore.

Application
Selection Property
Validation Focus
Tyrosinase inhibition screening
Benzohydrazide tyrosinase inhibitor scaffold
Mushroom tyrosinase assay benchmarking
Multi-assay antioxidant profiling
Characterized antioxidant dataset (DPPH, ABTS, chelation)
Cross-assay antioxidant validation
Antimicrobial efflux pump inhibitor research
MATE-targeting benzohydrazide pharmacophore
Efflux pump inhibition assay context
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